molecular formula C13H9ClN2O4 B8657780 Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)- CAS No. 5099-06-9

Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)-

Cat. No. B8657780
CAS RN: 5099-06-9
M. Wt: 292.67 g/mol
InChI Key: WVYLJZGKLNZWTE-UHFFFAOYSA-N
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Patent
US04743595

Procedure details

188 (1 mole) g of 2-amino-4-chloro-5-nitrophenol and 79 g (1 mole) of pyridine were added to 500 ml of N-dimethylacetamide, followed by dropping 140 g (1 mole) of benzoyl chloride at about 5° C. in about 30 minutes and agitating for further 30 minutes. The resulting crystals were filtered and washed with 500 ml of methanol to obtain 260 g (yield 89%) of an isomer of exemplified compound [IV]-(1) (2-benzamido-4-chloro-5-nitrophenol). From the melting point of below 250° C. and an IR spectrum (νC=O, 1654 cm-1), this compound was found to be 2-benzamide compound.
[Compound]
Name
188
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
[Compound]
Name
N-dimethylacetamide
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[OH:12].N1C=CC=CC=1.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[C:19]([NH:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[OH:12])(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
188
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])O
Name
Quantity
79 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
N-dimethylacetamide
Quantity
500 mL
Type
solvent
Smiles
Step Two
Name
Quantity
140 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
agitating for further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 5° C.
CUSTOM
Type
CUSTOM
Details
in about 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered
WASH
Type
WASH
Details
washed with 500 ml of methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.